5-Fluoro-4'-thiouridine

Anticancer Leukemia Cytotoxicity

Fluoropyrimidine resistance driven by nucleoside phosphorylase-mediated cleavage limits classical 5-fluorouridine efficacy. 5-Fluoro-4'-thiouridine, a 4'-thionucleoside, overcomes this via enhanced glycosidic bond stability. Retains sub-nanomolar activity in S. faecium models resistant to millimolar 5-FU/5-fluorouridine. Preferentially inhibits protein synthesis, enabling isolated study of this cytotoxicity mechanism. X-ray crystallography-confirmed altered sugar conformation supports structure-based nucleoside drug design.

Molecular Formula C9H11FN2O5S
Molecular Weight 278.26 g/mol
Cat. No. B15383528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4'-thiouridine
Molecular FormulaC9H11FN2O5S
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(S2)CO)O)O)F
InChIInChI=1S/C9H11FN2O5S/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
InChIKeyFLAHATSCJQFZKB-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4'-thiouridine: A Differentiated Fluorothionucleoside


5-Fluoro-4'-thiouridine (4'-thio-5-fluorouridine) is a synthetic pyrimidine nucleoside analogue characterized by the dual modification of a fluorine atom at the 5-position and the bioisosteric replacement of the furanose ring oxygen with sulfur at the 4'-position [1]. This specific chemotype belongs to the 4'-thionucleoside class, a group investigated for their potential to circumvent the enzymatic degradation and resistance mechanisms that limit classical 4'-oxonucleosides [2]. This compound is primarily utilized as a research tool in anticancer and antiviral studies to probe structure-activity relationships driven by sugar ring conformation and metabolic stability.

Why 5-Fluoro-4'-thiouridine Cannot Be Substituted


Generic substitution with the canonical oxygen analog 5-fluorouridine (FUrd) or other fluoropyrimidines fails to replicate the specific biological profile of 5-fluoro-4'-thiouridine. The critical failure point is the susceptibility of classical nucleosides to catabolic cleavage by nucleoside phosphorylases and the development of tumor cell resistance [1]. 5-Fluoro-4'-thiouridine specifically addresses this by retaining potent growth inhibitory activity against S. faecium strains that are highly resistant to both 5-fluorouracil and 5-fluorouridine at concentrations up to 1 mM [2]. This retained efficacy in a resistant background is a direct result of the 4'-thio modification and is not achievable with the standard 4'-oxygen analogs, making procurement of the specific thionucleoside essential for studies focused on overcoming fluoropyrimidine resistance.

Quantitative Differentiation of 5-Fluoro-4'-thiouridine


L1210 Leukemia Growth Inhibition Advantage

In a direct comparative study, 5-fluoro-4'-thiouridine demonstrated a greater growth inhibitory effect against murine leukemia L1210 cells compared to its oxygen analog, 5-fluorouridine [1]. This finding establishes a clear potency advantage for the thionucleoside over the classical fluorouridine in this model, supporting its selection for preclinical leukemia research where FUrd is the standard comparator.

Anticancer Leukemia Cytotoxicity

High Potency Against S. faecium

5-Fluoro-4'-thiouridine exhibits extreme potency against Streptococcus faecium, with the β-anomer inhibiting growth at a concentration of 6 x 10^-10 M (0.6 nM) and the α-anomer at 4 x 10^-9 M [1]. This level of potency is characteristic of highly active antimetabolites and provides a sensitive assay system for structure-activity relationship (SAR) studies.

Antimicrobial Antimetabolite Drug Sensitivity

Activity Against Fluoropyrimidine-Resistant Strains

The most therapeutically relevant differentiation is the retained activity of 5-fluoro-4'-thiouridine against strains of S. faecium that are resistant to the canonical fluoropyrimidines. Specifically, the compound retains marked growth inhibitory activity against strains that survive exposure to 10^-3 M (1 mM) of 5-fluorouracil or 5-fluorouridine [1]. This demonstrates that the 4'-thio modification bypasses key resistance mechanisms that render the clinical standards ineffective.

Drug Resistance Fluoropyrimidine Overcoming Resistance

Preferential Protein Synthesis Inhibition

Mechanistic studies in S. faecium reveal that 5-fluoro-4'-thiouridine decreases total cellular protein content more markedly than it affects RNA or DNA synthesis [1]. This profile contrasts with the classical mechanism of 5-fluorouracil, which primarily acts through inhibition of thymidylate synthase and incorporation into RNA/DNA, suggesting a distinct intracellular target engagement or metabolic processing pathway.

Mechanism of Action Protein Synthesis Metabolic Perturbation

Altered Sugar Ring Conformation by Sulfur

X-ray crystallographic analysis demonstrates that the substitution of sulfur for the furanose ring oxygen causes a marked change in the conformation of the carbohydrate moiety compared to natural nucleosides [1]. This altered sugar pucker is a key determinant of enzyme recognition and can affect both the binding affinity to activating kinases and the interaction with polymerases and catabolic enzymes, contributing to the unique biological profile.

Conformational Analysis X-ray Crystallography Bioisostere

Enhanced Glycosidic Bond Stability

A defining feature of the 4'-thionucleoside class is the enhanced stability of the base-sugar bond towards enzymatic cleavage [1]. The sulfur substitution renders the glycosidic linkage more resistant to nucleoside phosphorylases, a primary catabolic pathway that limits the half-life and efficacy of conventional 4'-oxonucleosides like 5-fluorouridine [2]. This intrinsic stability advantage is a core rationale for selecting 5-fluoro-4'-thiouridine in experimental systems where metabolic degradation of the analog would otherwise confound results.

Metabolic Stability Nucleoside Phosphorylase Enzymatic Resistance

Research Applications of 5-Fluoro-4'-thiouridine


Overcoming 5-Fluorouracil Resistance

The primary application of 5-fluoro-4'-thiouridine is in oncology research focused on drug resistance. As demonstrated, the compound retains potent sub-nanomolar activity against bacterial models resistant to millimolar concentrations of 5-fluorouracil and 5-fluorouridine [1]. This makes it an indispensable chemical probe for generating and studying collateral sensitivity profiles, investigating the molecular basis of fluoropyrimidine resistance, and screening for combination therapies that can re-sensitize resistant cancer cells.

Divergent Cytotoxicity Mechanisms of Fluorinated Nucleosides

The compound's unique mechanism, marked by a preferential inhibition of protein synthesis over RNA or DNA synthesis [1], positions it as a specialized tool for dissecting the multiple pathways of fluoropyrimidine cytotoxicity. Researchers can employ 5-fluoro-4'-thiouridine to isolate and study the protein-synthesis-related toxicities of nucleoside analogs, an effect that is often masked by the dominant RNA/DNA disruption caused by agents like 5-FU.

Structural Biology of Nucleoside-Recognizing Enzymes

The X-ray crystallography-confirmed alteration in sugar ring conformation caused by the 4'-thio substitution [1] makes this compound a valuable ligand for structural biology. It can be used to probe the active site flexibility and substrate recognition determinants of nucleoside kinases, polymerases, and catabolic enzymes like uridine phosphorylase. This aids in the rational, structure-based design of next-generation nucleoside drugs with optimized binding characteristics.

Metabolically Stable Nucleoside Probes

Based on the class-level property of enhanced glycosidic bond stability against enzymatic cleavage [2], 5-fluoro-4'-thiouridine is an ideal starting point for developing metabolic labeling probes or therapeutic candidates that require a prolonged intracellular half-life. Its resistance to phosphorolysis ensures that the intact nucleoside, rather than its catabolic products, is the primary driver of the observed biological effect, simplifying interpretation of mechanism-of-action studies.

Technical Documentation Hub

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